molecular formula C87H117N13O19S2 B1264698 Quinupristin-dalfopristin

Quinupristin-dalfopristin

カタログ番号 B1264698
分子量: 1713.1 g/mol
InChIキー: PPKJUHVNTMYXOD-HVWWIRKTSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Quinupristin-dalfopristin is an organic molecular entity.

科学的研究の応用

Antibacterial Action and Resistance

Quinupristin-dalfopristin, known for its unique dual mode of action, is highly active against serious Gram-positive infections. It is expected to have a low potential for resistance development due to its dual action. However, some cases of emerging resistance have been observed, particularly in pathogens like methicillin-resistant Staphylococcus aureus and vancomycin-resistant Enterococcus faecium. The incidence of such resistance is generally low, highlighting the drug's robustness against resistance development in clinical applications (Dowzicky et al., 2000). Additionally, resistance can occur through various mechanisms, including enzymatic modification, efflux mediated by an adenosine triphosphate-binding protein, and alteration of the target site. Interestingly, resistance is rare in human isolates of staphylococci and Enterococcus faecium but is more common in isolates recovered from food animals, which is attributed to the use of virginiamicin as a feed additive (Hershberger et al., 2004).

Virulence Factor Attenuation

This compound, even at subinhibitory concentrations, exhibits the ability to reduce the release of virulence factors by Staphylococcus aureus, suggesting its potential in not just killing the bacteria but also in attenuating its ability to cause harm. This property might be particularly beneficial in treating infections where both bactericidal and anti-toxin activities are advantageous (Koszczol et al., 2006).

Impact on Vasomotor Tone

Research investigating the effects of this compound on vasomotor tone in the intact peripheral microcirculation found that the drug does not significantly impact arteriolar diameter or vasodilation evoked by various agonists. This indicates that this compound does not significantly affect vasomotor tone, an important consideration in evaluating its systemic effects (Tsueshita et al., 2002).

In vitro and In Vivo Activities

This compound has shown activity against Pneumocystis carinii in both in vitro and in vivo settings, reducing the organism burden significantly. This finding opens up possibilities for its use in treating infections caused by Pneumocystis carinii, adding to the drug's versatility and effectiveness (Walzer et al., 2001).

特性

分子式

C87H117N13O19S2

分子量

1713.1 g/mol

IUPAC名

N-[(3S,6S,12R,15S,16R,19S)-25-[[(3S)-1-azabicyclo[2.2.2]octan-3-yl]sulfanylmethyl]-3-[[4-(dimethylamino)phenyl]methyl]-12-ethyl-4,16-dimethyl-2,5,11,14,18,21,24-heptaoxo-19-phenyl-17-oxa-1,4,10,13,20-pentazatricyclo[20.4.0.06,10]hexacosan-15-yl]-3-hydroxypyridine-2-carboxamide;(6R,10R,11R,12E,17E,19E,21S)-6-[2-(diethylamino)ethylsulfonyl]-21-hydroxy-11,19-dimethyl-10-propan-2-yl-9,26-dioxa-3,15,28-triazatricyclo[23.2.1.03,7]octacosa-1(27),12,17,19,25(28)-pentaene-2,8,14,23-tetrone

InChI

InChI=1S/C53H67N9O10S.C34H50N4O9S/c1-6-37-50(68)61-23-11-14-38(61)51(69)59(5)40(26-32-16-18-36(19-17-32)58(3)4)52(70)62-28-35(30-73-43-29-60-24-20-33(43)21-25-60)42(64)27-39(62)47(65)57-45(34-12-8-7-9-13-34)53(71)72-31(2)44(48(66)55-37)56-49(67)46-41(63)15-10-22-54-46;1-7-37(8-2)16-17-48(44,45)28-13-15-38-31(28)34(43)47-32(22(3)4)24(6)11-12-29(41)35-14-9-10-23(5)18-25(39)19-26(40)20-30-36-27(21-46-30)33(38)42/h7-10,12-13,15-19,22,31,33,35,37-40,43-45,63H,6,11,14,20-21,23-30H2,1-5H3,(H,55,66)(H,56,67)(H,57,65);9-12,18,21-22,24-25,28,31-32,39H,7-8,13-17,19-20H2,1-6H3,(H,35,41)/b;10-9+,12-11+,23-18+/t31-,35?,37-,38+,39?,40+,43-,44+,45+;24-,25-,28-,31?,32-/m11/s1

InChIキー

PPKJUHVNTMYXOD-HVWWIRKTSA-N

異性体SMILES

CC[C@@H]1C(=O)N2CCC[C@H]2C(=O)N([C@H](C(=O)N3CC(C(=O)CC3C(=O)N[C@H](C(=O)O[C@@H]([C@@H](C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CS[C@@H]6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)[C@@H]1CCN2C1C(=O)O[C@@H]([C@@H](/C=C/C(=O)NC/C=C/C(=C/[C@H](CC(=O)CC3=NC(=CO3)C2=O)O)/C)C)C(C)C

正規SMILES

CCC1C(=O)N2CCCC2C(=O)N(C(C(=O)N3CC(C(=O)CC3C(=O)NC(C(=O)OC(C(C(=O)N1)NC(=O)C4=C(C=CC=N4)O)C)C5=CC=CC=C5)CSC6CN7CCC6CC7)CC8=CC=C(C=C8)N(C)C)C.CCN(CC)CCS(=O)(=O)C1CCN2C1C(=O)OC(C(C=CC(=O)NCC=CC(=CC(CC(=O)CC3=NC(=CO3)C2=O)O)C)C)C(C)C

同義語

quinupristin-dalfopristin
RP 59500
RP-59500
Synercid

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。